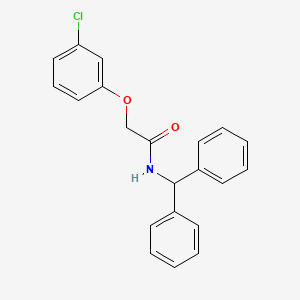![molecular formula C13H18FN3OS B5877834 N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)
N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as FMET, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a thiourea derivative that has been found to possess a wide range of biochemical and physiological effects.
科学研究应用
N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which are involved in the regulation of inflammation and cancer cell growth.
作用机制
The mechanism of action of N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes, including COX-2 and HDACs. By inhibiting these enzymes, this compound may reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the replication of several viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
实验室实验的优点和局限性
One of the major advantages of N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is that it has been extensively studied for its potential therapeutic applications. This means that there is a large body of literature available on the compound, which can be used to guide future research. Additionally, this compound is relatively easy to synthesize using standard laboratory techniques.
One of the limitations of this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study the compound's effects. Additionally, this compound has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
未来方向
There are several future directions for research on N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea. One area of research could focus on elucidating the compound's mechanism of action. This could involve designing experiments to study the effects of this compound on various enzymes and signaling pathways.
Another area of research could focus on studying the effects of this compound in vivo. This could involve designing animal studies to test the compound's potential therapeutic applications.
Finally, future research could focus on developing derivatives of this compound with improved bioavailability and efficacy. This could involve modifying the structure of the compound to enhance its pharmacokinetic properties and increase its potency.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. While there are still many unanswered questions about the compound's mechanism of action, this compound represents a promising area of research for the development of new therapeutics.
合成方法
The synthesis of N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea involves the reaction of 3-fluoroaniline with 2-(4-morpholinyl)ethylisothiocyanate. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine group of the 3-fluoroaniline to form the final product, this compound. The synthesis of this compound is relatively straightforward and can be accomplished using standard laboratory techniques.
属性
IUPAC Name |
1-(3-fluorophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3OS/c14-11-2-1-3-12(10-11)16-13(19)15-4-5-17-6-8-18-9-7-17/h1-3,10H,4-9H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJOHFGYLLMZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
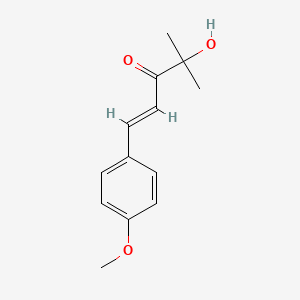
![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)
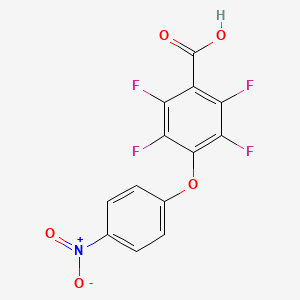
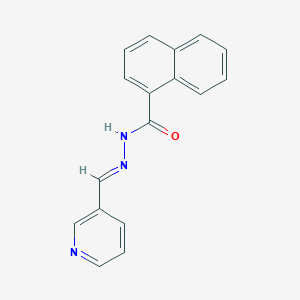
![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)

![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)
![2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)
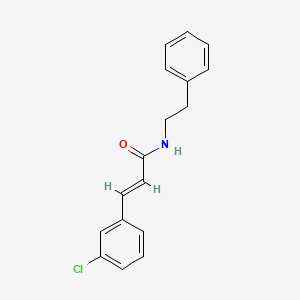
![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)
![4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B5877857.png)
